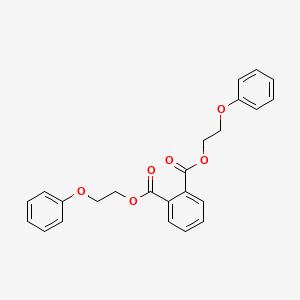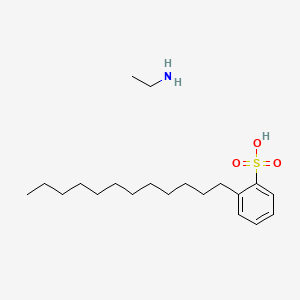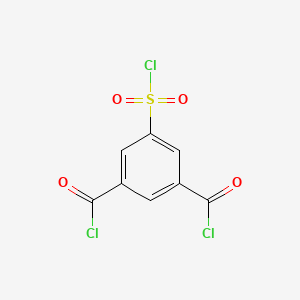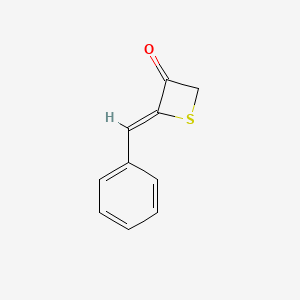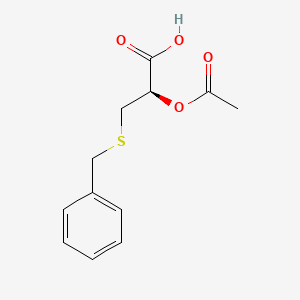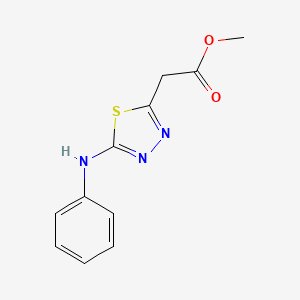
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 5-anilino-1,3,4-thiadiazole with methyl chloroacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazole derivatives
Applications De Recherche Scientifique
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiadiazole ring.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular pathways by binding to specific receptors and modulating signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
- 1,3,4-Thiadiazole-2-amine, 5-(methylthio)
- 5-Amino-3-methyl-1,2,4-thiadiazole
Uniqueness
Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the anilino group, which enhances its biological activity and allows for further functionalization. This compound exhibits distinct chemical reactivity compared to other thiadiazole derivatives, making it a valuable scaffold for the development of new drugs and materials .
Propriétés
Numéro CAS |
35728-28-0 |
|---|---|
Formule moléculaire |
C11H11N3O2S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
methyl 2-(5-anilino-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10(15)7-9-13-14-11(17-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14) |
Clé InChI |
YMVAEERKYXVIQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NN=C(S1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


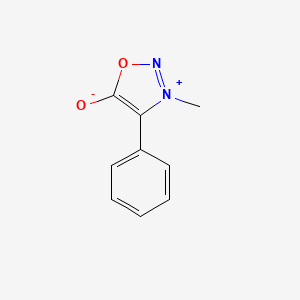
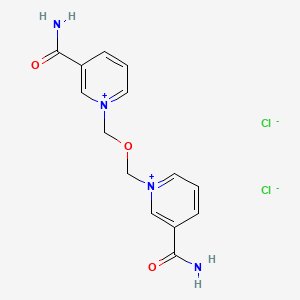
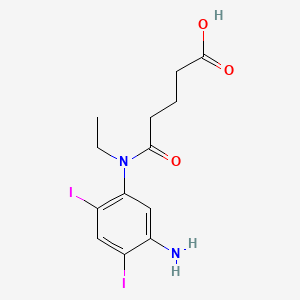
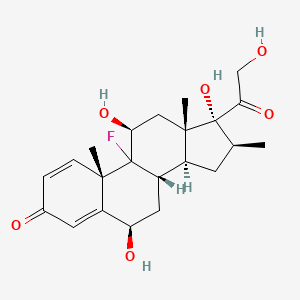
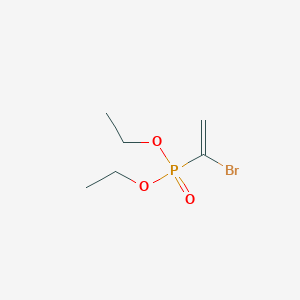
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

